![molecular formula C20H27N3O3 B4070079 ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate](/img/structure/B4070079.png)
ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A has been found to have potential therapeutic applications in various fields of medicine. One study found that it has anti-inflammatory effects, which could be useful in treating inflammatory diseases such as rheumatoid arthritis and asthma. Another study found that it has antitumor activity, suggesting that it could be used as a potential cancer treatment. Furthermore, it has been found to have neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also modulates the activity of various enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A in lab experiments is its high potency and specificity for its target molecules. It also has low toxicity, making it a safe compound to use in animal studies. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets for the development of new therapeutic agents.
properties
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-19(24)20(13-16-6-4-7-18(12-16)25-2)9-5-11-23(15-20)14-17-8-10-21-22-17/h4,6-8,10,12H,3,5,9,11,13-15H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUYHCZVOBCSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NN2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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